Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate
Description
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate (CAS: 2102409-95-8) is a brominated benzoate ester featuring a (3R)-tetrahydrofuran-3-yloxy substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₃BrO₄ with a molecular weight of 301.14 g/mol . The compound’s stereochemistry (3R configuration) and the tetrahydrofuran (THF) ether linkage distinguish it from simpler alkyl benzoates.
Properties
IUPAC Name |
methyl 3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOZFMKGGBUPLC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O[C@@H]2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate typically involves a multi-step process. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the tetrahydrofuran moiety through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoate and tetrahydrofuran moieties can be oxidized or reduced, leading to different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified to form different esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5-Position
The 5-position substituent significantly impacts physical, chemical, and biological properties. Key analogs include:
Key Observations :
- Reactivity : The chlorocarbonyloxy analog is more reactive, serving as a precursor for further functionalization (e.g., nucleophilic acyl substitutions) .
- Stereochemical Influence : The (3R)-THF group in the target compound introduces chirality, which may be critical for binding to enantioselective biological targets .
Comparison with Amino- and Sulfonamide-Modified Benzoates
Methyl 5-Bromo-2-{[3-(Methoxycarbonyl)cyclohexyl]amino}benzoate (33)
- Structure: Features a cyclohexylamino group at the 2-position and a bromine at the 5-position.
- Properties: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the target compound. Used in studies of cyclohexyl-derived pharmacophores .
3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-...benzoic acid (6h)
- Structure : Sulfonamide group replaces the ester, with additional chloro and hydroxy substituents.
- The free carboxylic acid (vs. methyl ester) improves water solubility .
Key Observations :
- Functional Group Impact : Ester groups (as in the target compound) are less polar than sulfonamides or carboxylic acids, affecting bioavailability and excretion profiles.
- Synthetic Utility : Bromine at the 3-position is a common handle for cross-coupling reactions (e.g., Suzuki-Miyaura) across all analogs .
Physicochemical and Toxicological Considerations
- Boiling Point/Solubility : While direct data for the target compound are unavailable, methyl benzoate derivatives generally exhibit boiling points between 200–300°C and moderate solubility in organic solvents. The THF ether group may improve solubility in ethers and alcohols compared to purely aromatic analogs .
- Toxicity : Simple alkyl benzoates (e.g., methyl benzoate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats). However, bromine and THF substituents in the target compound may alter metabolic pathways, necessitating further toxicological evaluation .
Biological Activity
Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Compound Overview
Chemical Structure : this compound features a bromine atom, a tetrahydrofuran ring, and a benzoate ester. Its molecular formula is with a molecular weight of approximately 301.13 g/mol .
Synthesis : The synthesis typically involves multi-step processes including bromination followed by etherification. This complexity allows for the introduction of the tetrahydrofuran moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the tetrahydrofuran ring enhances its reactivity and binding affinity, leading to potential enzyme inhibition and receptor modulation.
Pharmacological Studies
Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been shown to inhibit carrageenan-induced paw edema in rats by approximately 45.77%, indicating significant anti-inflammatory activity comparable to established drugs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Active Group | Biological Activity |
|---|---|---|
| This compound | Tetrahydrofuran | Anti-inflammatory; inhibits paw edema |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | Trifluoromethyl group | Antimicrobial; moderate anti-inflammatory |
| Methyl 3-bromo-5-hydroxybenzoate | Hydroxyl group | Antioxidant; weak anti-inflammatory |
This table illustrates that while this compound shows promising anti-inflammatory effects, other compounds exhibit different profiles depending on their functional groups.
Study on Anti-inflammatory Activity
In a controlled study, researchers evaluated the anti-inflammatory effects of this compound against standard inflammatory models. The results indicated:
- Inhibition Rate : 45.77% inhibition of edema.
- Comparison with Diclofenac : The compound's efficacy was comparable to that of diclofenac, a commonly used non-steroidal anti-inflammatory drug (NSAID) .
Molecular Docking Studies
Molecular docking studies revealed that this compound binds effectively to cyclooxygenase (COX) enzymes, suggesting a mechanism through which it exerts its anti-inflammatory effects. The binding affinity was significantly higher than that of several other tested compounds, highlighting its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
